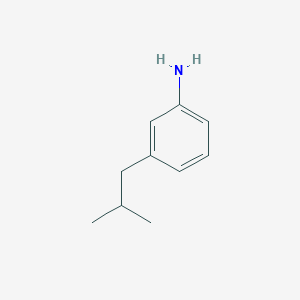

3-Isobutylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOMPMRZESLPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597495 | |

| Record name | 3-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131826-11-4 | |

| Record name | 3-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Isobutylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-isobutylaniline (also known as 3-(2-methylpropyl)benzenamine). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.09 | t | 1H | Ar-H |

| 6.60 | d | 1H | Ar-H |

| 6.52-6.57 | m | 2H | Ar-H |

| 3.66 | bs | 2H | -NH₂ |

| 2.41 | d | 2H | -CH₂- |

| 1.87 | m | 1H | -CH- |

| 0.93 | d | 6H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~146 | C-NH₂ |

| ~143 | C-CH₂ |

| ~129 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~113 | Ar-CH |

| ~45 | -CH₂- |

| ~30 | -CH- |

| ~22 | -CH₃ |

Predictions are based on established increments for substituted benzenes.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Strong | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| 1500 - 1600 | Medium-Strong | Aromatic C=C stretch |

| ~1275 | Medium | C-N stretch |

| 690 - 900 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 149 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium | [M-CH₃]⁺ |

| 106 | High | [M-C₃H₇]⁺ (Benzylic cation) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Film: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean KBr/NaCl plates should be acquired prior to the sample scan.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: Direct infusion or via a gas chromatograph (GC-MS).

-

Temperature: Source temperature typically 200-250 °C.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Isobutylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylaniline, with the CAS number 131826-11-4, is an aromatic amine characterized by an isobutyl group substituted at the meta-position of the aniline ring.[1] This compound serves as a crucial intermediate in the synthesis of various organic molecules, notably in the agrochemical industry for the production of acaricides (pesticides for mites and ticks).[1][2] Its distinct molecular architecture, comprising a benzene ring, an amino group (-NH₂), and an isobutyl group (-CH₂CH(CH₃)₂), dictates its chemical reactivity and physical properties.[1] Understanding these physicochemical characteristics is paramount for its application in chemical synthesis, process optimization, and the development of new bioactive compounds. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthesis workflow.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that much of the publicly available data is predicted through computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.23 g/mol | [3] |

| Appearance | Brown oil or solid | |

| Boiling Point | 245.7 ± 9.0 °C (Predicted) | [3] |

| Density | 0.944 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.60 ± 0.10 (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 3.04850 (Predicted) | [3] |

| Flash Point | 104.3 ± 6.5 °C (Predicted) | |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [3] |

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for determining the key physicochemical properties of aromatic amines like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.[4][5]

Apparatus:

-

Thiele tube or aluminum heating block[4]

-

Thermometer

-

Small fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of this compound is placed into the fusion tube.[4]

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[4]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is heated slowly and uniformly in a Thiele tube or an aluminum block.[4]

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.[7]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Volumetric flasks and pipettes

Procedure:

-

A precise volume of a dilute solution of this compound in a suitable solvent (e.g., water or a water-alcohol mixture for solubility) is prepared.[7][8]

-

The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

The standardized HCl solution is added incrementally from the burette.

-

After each addition of the titrant, the solution is allowed to stabilize, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH (y-axis) versus the volume of HCl added (x-axis).

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been protonated).

LogP Determination (Shake Flask Method)

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible solvents, typically octanol and water, to assess its lipophilicity.[9][10]

Apparatus:

-

Separatory funnel

-

1-Octanol (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

Shaker

Procedure:

-

A known amount of this compound is dissolved in either water or 1-octanol.

-

This solution is added to a separatory funnel along with the other immiscible solvent.[10]

-

The funnel is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then left to stand until the layers have fully separated.[10]

-

A sample is carefully taken from both the aqueous and the octanol layers.

-

The concentration of this compound in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

-

LogP is the base-10 logarithm of the partition coefficient (P).

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standard procedure for this determination.[11][12][13]

Apparatus:

-

Pensky-Martens closed-cup tester, which includes a brass test cup, a lid with an opening mechanism, a stirrer, an ignition source (e.g., a small flame or electric igniter), and a heating source.[11][12]

-

Thermometer

Procedure:

-

The brass test cup is filled with this compound to the specified level.[11]

-

The lid is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.[12]

-

At regular temperature intervals, the stirring is stopped, and the ignition source is briefly introduced into the vapor space above the liquid through the shutter mechanism in the lid.[11]

-

This process is repeated until a "flash" — a brief ignition of the vapors inside the cup — is observed.[12]

-

The temperature at which the flash occurs is recorded as the flash point of the substance.[11]

Synthesis Workflow Visualization

A prominent and industrially relevant method for synthesizing this compound is through the catalytic hydrogenation of 3-nitroisobutylbenzene.[14] This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst, typically palladium on activated charcoal (Pd/C).[14]

Caption: Synthesis workflow for this compound via catalytic hydrogenation.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 12. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 14. This compound | 131826-11-4 | Benchchem [benchchem.com]

3-isobutylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-isobutylaniline, a key chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and safety information, tailored for professionals in research and development.

Core Properties of this compound

This compound, also known as 3-(2-methylpropyl)aniline, is an aromatic amine with an isobutyl substituent at the meta position of the benzene ring. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

| Property | Value |

| CAS Number | 131826-11-4 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | 3-(2-methylpropyl)aniline |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed. The most common and industrially relevant methods are detailed below.

Method 1: Catalytic Hydrogenation of 1-Isobutyl-3-nitrobenzene

This is a widely used method that proceeds with high yield and purity.[1] The process involves the reduction of the nitro group of 1-isobutyl-3-nitrobenzene to an amine using a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-isobutyl-3-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of 5-10% Palladium on activated carbon.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.

-

Reaction Conditions: The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) and monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the final product with high purity.

Diagram of Catalytic Hydrogenation Workflow

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Multi-step Synthesis from m-Nitroacetophenone

This alternative route involves a series of reactions starting from a different commercially available material.

Experimental Protocol:

-

Step 1: Wolff-Kishner Reduction of m-Nitroacetophenone. The keto group of m-nitroacetophenone is reduced to a methylene group. The Huang-Minlon modification is commonly employed, which involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[2][3] This yields m-nitro-ethylbenzene.

-

Step 2: Friedel-Crafts Acylation of m-Nitro-ethylbenzene. This step introduces the remaining carbons of the isobutyl group.

-

Step 3: Catalytic Hydrogenation. The nitro group of the resulting substituted nitrobenzene is then reduced to the amine, as described in Method 1.

Applications in Agrochemicals

A significant application of this compound is its use as a key intermediate in the synthesis of the novel acaricide, pyflubumide.[4] Pyflubumide is effective against a variety of mite species that are resistant to existing pesticides.

Biological Activity and Signaling Pathways

Currently, there is limited direct research on the specific biological activities and signaling pathways of this compound itself. Its primary role in the literature is as a precursor molecule. However, the biological activity of its derivative, pyflubumide, provides insight into the types of biological systems that can be targeted by molecules containing the this compound scaffold.

Pyflubumide acts as a succinate dehydrogenase inhibitor (SDHI) . It targets and inhibits the function of mitochondrial complex II in the electron transport chain. This disruption of cellular respiration is the basis for its acaricidal activity.

Diagram of Pyflubumide's Mode of Action

Caption: Pyflubumide inhibits Complex II, disrupting the electron transport chain.

Safety and Handling

Substituted anilines, including this compound, are generally considered hazardous materials and should be handled with appropriate safety precautions.

-

Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust or aerosols.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the CH proton of the isobutyl group, and the two CH₃ groups of the isobutyl group. The NH₂ protons will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions) and the aliphatic carbons of the isobutyl group. |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic components, and C=C stretching for the aromatic ring.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (149.23 m/z) and characteristic fragmentation patterns. |

This guide provides a foundational understanding of this compound for research and development purposes. As with any chemical, further investigation and adherence to safety protocols are essential for its effective and safe use.

References

A Historical and Technical Guide to Isobutylaniline Derivatives: From Aniline's Dawn to Modern Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and modern applications of isobutylaniline derivatives. From the early days of synthetic chemistry to their current role in advanced agrochemicals, this document provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of this important class of compounds.

Introduction: The Legacy of Aniline and the Rise of Substituted Derivatives

The story of isobutylaniline derivatives is intrinsically linked to the history of aniline (C₆H₅NH₂), a foundational molecule in synthetic organic chemistry. First isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," its true potential was unlocked in the mid-19th century. The burgeoning coal tar industry provided a ready source of aromatic compounds, paving the way for the synthesis of a vast array of aniline derivatives.[1] This era marked the birth of the synthetic dye industry and laid the groundwork for modern pharmaceutical chemistry.[2]

While aniline itself and its simpler derivatives found early applications in dyes and medicines, focused research on specific isomers of alkyl-substituted anilines, such as isobutylaniline, emerged later. The trajectory of isobutylaniline research, particularly the 3-isobutyl isomer, gained significant momentum with the search for novel pesticides.[3] The unique physicochemical properties conferred by the isobutyl group, such as a specific level of lipophilicity, proved advantageous for biological activity, particularly in the development of acaricides (mite and tick control agents).[3]

Synthesis of Isobutylaniline: Historical and Modern Methodologies

The synthesis of aniline derivatives has evolved significantly since the 19th century. Early methods often involved the reduction of nitroarenes, a technique that remains relevant today.

Historical Context: The Nitration-Reduction Route

The traditional and most common method for synthesizing anilines involves a two-step process: the nitration of an aromatic ring followed by the reduction of the nitro group.[1]

-

Nitration: The aromatic precursor is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring.

-

Reduction: The resulting nitroaromatic compound is then reduced to the corresponding aniline. A variety of reducing agents have been employed historically and in modern synthesis:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is a clean and efficient method.[1]

-

Metal-Acid Reduction: Historically, metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) were widely used.[1]

-

Stannous Chloride (SnCl₂): This is another mild reducing agent used for converting nitro groups to amines.[1]

-

Modern Industrial Synthesis of 3-Isobutylaniline

A key intermediate for modern agrochemicals, this compound, is produced on an industrial scale. A common route starts from isobutyrophenone.[3][4] A patented method outlines a multi-step synthesis:

-

Preparation of 2-methyl-1-(morpholino)prop-1-ene: Isobutyraldehyde is reacted with morpholine in the presence of p-toluenesulfonic acid as a catalyst.[5]

-

Synthesis of m-nitro isobutyl ketone: The enamine from the previous step is condensed with m-nitrobenzoyl chloride, followed by hydrolysis.[5]

-

Selective Hydrogenation to m-aminophenyl isobutyl ketone: The nitro group is selectively reduced to an amine using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[5]

-

Wolff-Kishner Reduction to this compound: The carbonyl group of the ketone is reduced to a methylene group to yield the final product.[3]

Experimental Protocol: Synthesis of this compound (Illustrative)

This is a generalized protocol based on patented methods. Specific conditions may vary.

-

Step 1: Preparation of 2-methyl-1-(morpholino)prop-1-ene. In a reaction vessel, combine isobutyraldehyde and hexamethylene. Add a solution of p-toluenesulfonic acid and morpholine dropwise. Heat the mixture to 80-90°C and reflux for 8 hours. After cooling to room temperature, filter the mixture. Concentrate the filtrate and fractionally distill to obtain 2-methyl-1-(morpholino)prop-1-ene.[5]

-

Step 2: Preparation of m-nitro isobutyl ketone. To a reaction vessel containing m-nitrobenzoyl chloride and dichloromethane, add a solution of 2-methyl-1-(morpholino)prop-1-ene in dichloromethane dropwise while maintaining the temperature below 20°C. After the addition, heat the mixture to 40-45°C and then reflux for 2 hours. Wash the reaction mixture to neutrality. Separate the organic layer, concentrate it, and then add 31% hydrochloric acid. Heat to 40-45°C and stir for 8 hours. Cool to room temperature and extract with toluene. Wash the organic layer to neutrality and concentrate to obtain m-nitro isobutyl ketone.[5]

-

Step 3: Preparation of m-aminophenyl isobutyl ketone. In a reaction vessel, combine ethanol, toluene, m-nitro isobutyl ketone, and 5% Pd/C. Purge the vessel with nitrogen, followed by hydrogen. Maintain a hydrogen pressure of 0.1-0.15 MPa and a temperature below 20°C while stirring for 12 hours. Filter the reaction mixture and concentrate the filtrate to yield m-aminophenyl isobutyl ketone.[5]

-

Step 4: Preparation of this compound (Wolff-Kishner Reduction). Combine m-aminophenyl isobutyl ketone, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol). Add a strong base (e.g., potassium hydroxide) and heat the mixture to drive off water and excess hydrazine. Continue heating at a higher temperature to effect the reduction of the ketone to a methylene group, yielding this compound. Purify the product by distillation.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its application as a chemical intermediate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.23 g/mol | [3] |

| CAS Number | 131826-11-4 | [3] |

| IUPAC Name | 3-(2-methylpropyl)aniline | [3] |

| Density (Predicted) | 0.944 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 245.7 ± 9.0 °C | [3] |

| Flash Point (Predicted) | 104.3 ± 6.5 °C | [3] |

| LogP | 3.04850 | [3] |

Applications in Agrochemicals: The Rise of Carboxanilide Acaricides

A significant modern application of this compound is in the synthesis of carboxanilide acaricides. A prime example is Pyflubumide, developed by Nihon Nohyaku Co., Ltd., and first registered in Japan in 2015.[3]

Mechanism of Action: Inhibition of Mitochondrial Complex II

Pyflubumide and other carboxanilide acaricides act as inhibitors of mitochondrial complex II (succinate dehydrogenase).[6] This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting complex II, these compounds disrupt cellular respiration, leading to a depletion of ATP and ultimately, cell death in the target pest.[7] The inhibition is typically at the ubiquinone-binding site of the complex.[6]

Structure-Activity Relationship (SAR) and Drug Development

The development of effective agrochemicals and pharmaceuticals relies heavily on understanding the structure-activity relationship (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[8]

A General Workflow for SAR Studies

A typical workflow for an SAR study in the context of insecticide development involves several key stages:

Experimental Protocol: Acaricide Bioassay (Illustrative)

This protocol is a generalized representation of methods used for determining acaricide efficacy, such as the CDC bottle bioassay or WHO tube tests.[9][10]

-

Preparation of Insecticide Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). From the stock solution, create a series of serial dilutions to be tested.[11]

-

Coating of Test Vials/Tubes: Add a precise volume (e.g., 1 mL) of each dilution to a glass vial or tube. Roll and rotate the vial until the solvent has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control vials using only the solvent.[11]

-

Exposure of Mites/Ticks: Introduce a known number of the target arthropods (e.g., 20-25 adult mites) into each treated and control vial.[11]

-

Incubation: Keep the vials under controlled conditions of temperature, humidity, and light for a specified exposure period (e.g., 24 hours).

-

Mortality Assessment: After the exposure period, count the number of dead and live individuals in each vial. Moribund individuals that are unable to move are often counted as dead.

-

Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the test population).[12]

Comparative Efficacy of Acaricides

The efficacy of acaricides is often compared using their LC₅₀ values. Lower LC₅₀ values indicate higher toxicity to the target pest.

| Acaricide Class | Example Compound | Target Pest | LC₅₀ | Reference |

| Carboxanilide | Pyflubumide | Tetranychus urticae | Data not available in searched documents | |

| METI | Fenpyroximate | Tetranychus urticae | Variable depending on strain | |

| Pyrrole | Chlorfenapyr | Tetranychus urticae | Variable depending on strain | |

| Avermectin | Abamectin | Tetranychus urticae | Variable depending on strain | [2] |

Note: LC₅₀ values can vary significantly depending on the target species, life stage, and resistance profile of the population being tested.

Historical Perspective on Isobutylaniline Derivatives in Other Fields

While the most prominent modern application of this compound is in agrochemicals, the broader family of aniline derivatives has a rich history in other industries.

-

Dye Industry: The discovery of mauveine from aniline in 1856 by William Henry Perkin revolutionized the textile industry.[13] While specific historical patents for dyes derived directly from isobutylaniline were not identified in the conducted research, the general principles of azo dye synthesis, which involve the diazotization of an aniline derivative and coupling with another aromatic compound, would be applicable.

-

Pharmaceuticals: The first synthetic analgesics and antipyretics, such as acetanilide and phenacetin, were simple derivatives of aniline and p-nitrophenol.[2] These discoveries in the late 19th century marked the beginning of the modern pharmaceutical industry, which grew out of the synthetic dye industry.[2] Although direct evidence of isobutylaniline derivatives as early pharmaceuticals was not found, the historical precedent for using aniline derivatives as a starting point for drug discovery is well-established.

Conclusion and Future Outlook

The historical journey of isobutylaniline derivatives from the foundational chemistry of aniline to their current role as key components of modern acaricides demonstrates a clear progression of scientific understanding and application. The synthesis of these compounds has been refined for industrial-scale production, and their mechanism of action at the molecular level is now well-understood.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Derivatives: The isobutylaniline scaffold remains a promising starting point for the design of new agrochemicals and potentially pharmaceuticals with improved efficacy, selectivity, and environmental profiles.

-

Combating Resistance: As with all pesticides, the development of resistance in target pest populations is a significant concern. Ongoing research into the mechanisms of resistance and the development of new derivatives that can overcome these mechanisms will be crucial.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced computational tools and QSAR modeling will continue to play a vital role in the rational design of new isobutylaniline derivatives with desired biological activities.[8]

References

- 1. youtube.com [youtube.com]

- 2. fda.gov [fda.gov]

- 3. This compound | 131826-11-4 | Benchchem [benchchem.com]

- 4. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]

- 5. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis - Google Patents [patents.google.com]

- 6. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdc.gov [cdc.gov]

- 10. pacmossi.org [pacmossi.org]

- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gjesm.net [gjesm.net]

- 13. researchgate.net [researchgate.net]

Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used in the structural analysis of substituted aniline compounds. Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a thorough understanding of their three-dimensional structure and electronic properties crucial for rational drug design and the development of novel materials. This document details the experimental and computational techniques employed to elucidate these characteristics, offering practical protocols and comparative data to aid in research and development.

Introduction to the Structural Significance of Substituted Anilines

Substituted anilines are a class of aromatic compounds that feature an amino group attached to a benzene ring, with one or more hydrogen atoms on the ring replaced by various functional groups. The nature, position, and orientation of these substituents profoundly influence the molecule's conformation, electronic distribution, and, consequently, its biological activity and material properties. Structural analysis provides critical insights into bond lengths, bond angles, torsional angles, and non-covalent interactions, which are essential for understanding structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).

Key Analytical Techniques for Structural Elucidation

The structural characterization of substituted anilines relies on a combination of experimental techniques and computational modeling. The primary methods include X-ray crystallography for solid-state structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural and electronic information in solution, and Density Functional Theory (DFT) for in-silico analysis and prediction of molecular properties.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the substituted aniline compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and may require screening of various options.

-

Crystal Mounting: A well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., CCD or CMOS).[2]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots. This involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption and polarization.[3][4]

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and displacement parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.[5][6]

Data Presentation: Crystallographic Data for Substituted Anilines

The following table summarizes key bond lengths and angles for a selection of substituted aniline compounds determined by X-ray crystallography.

| Compound | C-N Bond Length (Å) | N-H Bond Length (Å) | C-C-N Bond Angle (°) | H-N-H Bond Angle (°) | Reference |

| Aniline | 1.398 | 1.009 | 120.0 | 113.1 | [7] |

| 4-Nitroaniline | 1.363 | 0.860 | 120.0 | 121.0 | CSD Entry: NPHANL01 |

| 4-Chloroaniline | 1.392 | 0.900 | 120.0 | 112.0 | CSD Entry: CLANIL01 |

| 4-Methylaniline | 1.396 | 0.950 | 120.0 | 111.0 | CSD Entry: MEANIL01 |

| 2,6-Dimethylaniline | 1.407 | 0.930 | 118.9 | 111.0 | CSD Entry: DMANTL01 |

Note: Data for substituted anilines other than the parent aniline are sourced from the Cambridge Structural Database (CSD) and may represent an average value from the deposited crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of molecules in solution. For substituted anilines, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Experimental Protocol: ¹³C and ¹⁵N NMR Spectroscopy

-

Sample Preparation: A solution of the substituted aniline (typically 5-20 mg for ¹³C NMR and 50-100 mg for ¹⁵N NMR at natural abundance) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus of interest (e.g., 125 MHz for ¹³C and 50 MHz for ¹⁵N on a 500 MHz spectrometer).

-

Data Acquisition for ¹³C NMR: A standard proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a 90° pulse width, a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Acquisition for ¹⁵N NMR: Due to the low natural abundance and negative nuclear Overhauser effect (nOe) of ¹⁵N, specialized techniques are often employed. The use of inverse-gated decoupling or polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can enhance sensitivity. A longer relaxation delay (e.g., 10-30 seconds) may be necessary for quaternary nitrogens.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, for ¹³C) or an external standard (e.g., liquid ammonia or nitromethane for ¹⁵N).

Data Presentation: ¹³C and ¹⁵N NMR Chemical Shifts of Substituted Anilines

The following tables summarize the ¹³C and ¹⁵N NMR chemical shifts for a series of para-substituted anilines.

Table 1: ¹³C NMR Chemical Shifts (ppm) of para-Substituted Anilines (in CDCl₃)

| Substituent (X) | C1 (ipso-NH₂) | C2, C6 | C3, C5 | C4 (ipso-X) |

| -H | 146.7 | 118.6 | 129.3 | 115.2 |

| -NO₂ | 155.4 | 113.8 | 126.2 | 137.9 |

| -Cl | 145.3 | 116.4 | 129.4 | 125.7 |

| -CH₃ | 144.2 | 115.3 | 130.0 | 129.6 |

| -OCH₃ | 140.8 | 116.5 | 114.8 | 152.3 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: ¹⁵N NMR Chemical Shifts (ppm) of para-Substituted Anilines (referenced to NH₃)

| Substituent | Chemical Shift (ppm) |

| -H | -325.5 |

| -NO₂ | -309.8 |

| -CN | -315.2 |

| -Cl | -323.1 |

| -CH₃ | -329.7 |

| -OCH₃ | -335.4 |

Note: The chemical shifts are sensitive to the electronic effects of the substituents.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations provide a theoretical framework to predict and understand the structural and electronic properties of molecules.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Structure Input: The 3D coordinates of the substituted aniline are generated using a molecular builder or from existing crystallographic data.

-

Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen. The choice depends on the desired accuracy and computational cost.[8]

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also provides thermodynamic data and predicted vibrational spectra (IR and Raman).

-

Property Calculation: Various electronic properties, such as Mulliken charges, dipole moments, and molecular orbital energies (HOMO and LUMO), can be calculated from the optimized geometry.

Data Presentation: Calculated vs. Experimental Bond Lengths for Aniline

| Bond | Calculated (B3LYP/6-311++G(d,p)) (Å) | Experimental (Å) |

| C-N | 1.395 | 1.398 |

| Average C-C | 1.393 | 1.397 |

| Average N-H | 1.012 | 1.009 |

| Average C-H | 1.085 | 1.084 |

Visualization of Pathways and Workflows

Metabolic Pathway of Aniline

Aniline undergoes metabolic activation primarily in the liver. The following diagram illustrates the key steps in its biotransformation.

References

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 8. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: 3-Isobutylaniline - Solubility and Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and recommended storage conditions for 3-isobutylaniline. The information is intended to support researchers and professionals in the effective handling, storage, and application of this compound in a laboratory setting.

Core Properties of this compound

| Property | Value |

| CAS Number | 131826-11-4 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Neat (liquid) |

| Boiling Point | 245.7 ± 9.0 °C (Predicted) |

| Density | 0.944 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.60 ± 0.10 (Predicted) |

Solubility Profile

Qualitative Solubility Assessment:

-

Water: Expected to be sparingly soluble to insoluble in water. The hydrophobic nature of the isobutyl group and the benzene ring will likely limit its aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.

-

Alcohols (e.g., Methanol, Ethanol): Expected to be soluble.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

-

Ethers (e.g., Diethyl ether, THF): Expected to be soluble.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Expected to be soluble.

-

Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): Expected to have lower solubility compared to more polar organic solvents.

It is highly recommended to perform experimental solubility tests for specific applications and solvent systems.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its chemical integrity and ensure laboratory safety.

| Parameter | Recommendation |

| Storage Temperature | 2-8 °C (refrigerated) |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) |

| Light | Keep in a dark place, protected from light |

| Container | Store in a tightly sealed, original container. Lined metal or plastic containers are suitable.[1] |

| Incompatible Materials | Store away from incompatible materials and foodstuff containers.[1] |

| General Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |

Experimental Protocol: Determination of Solubility (Adapted from OECD Guideline 105)

This section outlines a general experimental workflow for determining the solubility of this compound in a given solvent. This protocol is based on the principles of the flask method described in the OECD Guideline 105 for Testing of Chemicals.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid/liquid should be visually present to ensure saturation.

-

Place the flask in a constant temperature bath and agitate (shake or stir) for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). Preliminary tests may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the mixture to stand at the same constant temperature for a period to allow for the separation of the undissolved this compound.

-

To ensure the removal of undissolved compound, centrifuge an aliquot of the supernatant or filter it through a membrane filter that does not interact with the compound or solvent.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Generate a calibration curve using the analytical instrument of choice by plotting the instrument response versus the concentration of the standard solutions.

-

Dilute the saturated solution (from step 2) with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Workflow for Handling and Storage of this compound

Caption: Workflow for receiving, handling, storing, and disposing of this compound.

References

Methodological & Application

Synthesis of 3-Isobutylaniline: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the synthesis of 3-isobutylaniline, a key intermediate in the production of various agrochemicals and pharmaceuticals. The primary synthetic route discussed is the reduction of 3-nitroisobutylbenzene, a common and industrially relevant transformation. Two effective methods are presented: catalytic hydrogenation and chemical reduction using a transfer hydrogenation agent.

Overview

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound from 3-nitroisobutylbenzene, both catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and chemical reduction with sodium hypophosphite monohydrate in the presence of Pd/C are highly efficient methods. These processes have been reported to achieve high yields, with some literature suggesting yields of up to 93%.[1] The choice between these methods may depend on the available equipment (e.g., hydrogenation apparatus) and safety considerations.

Data Summary

The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound from 3-nitroisobutylbenzene.

| Parameter | Method 1: Chemical Reduction | Method 2: Catalytic Hydrogenation |

| Reducing Agent | Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) | Hydrogen gas (H₂) |

| Catalyst | 5% Palladium on Carbon (Pd/C) | 5% or 10% Palladium on Carbon (Pd/C) |

| Solvent | n-Butyl acetate and Water | Protic solvents (e.g., Ethanol, Methanol, Acetic Acid) |

| Temperature | Reflux | Typically ambient to moderate temperatures (e.g., 35°C) |

| Pressure | Atmospheric | 0.1 to 5 MPa (0.5 to 1 MPa is preferable)[2] |

| Reaction Time | 3 hours[2] | Varies depending on substrate, catalyst loading, and conditions |

| Reported Yield | High (Specific yield for a similar substrate was ~71.5% as per patent example)[2] | Up to 93%[1] |

Experimental Protocols

Method 1: Chemical Reduction with Sodium Hypophosphite

This protocol is adapted from a patented procedure and utilizes sodium hypophosphite monohydrate as the hydrogen donor in a biphasic solvent system.[2]

Materials:

-

3-Nitroisobutylbenzene derivative (e.g., oil obtained from the reaction of 1-bromo-3-nitrobenzene and isobutene)

-

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

-

Sodium carbonate (Na₂CO₃)

-

5% Palladium on carbon (Pd/C, 50% water content)

-

n-Butyl acetate

-

Water

-

50 mL reaction flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

To a 50 mL flask, add the 3-nitroisobutylbenzene derivative (0.976 g).

-

Add sodium hypophosphite monohydrate (1.60 g, 15.0 mmol), sodium carbonate (0.27 g, 2.5 mmol), and 5% palladium on carbon (115 mg, 50% water content).[2]

-

Add n-butyl acetate (2.5 mL) and water (2.5 mL) to the flask.[2]

-

Equip the flask with a reflux condenser and a stirrer.

-

Heat the mixture to reflux and maintain for 3 hours with vigorous stirring.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Separate the organic layer from the aqueous layer.

-

The organic layer containing the this compound can be further purified by distillation or chromatography.

Method 2: Catalytic Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of a nitroarene using palladium on carbon and hydrogen gas. Specific conditions may require optimization.

Materials:

-

3-Nitroisobutylbenzene

-

Palladium on Carbon (5% or 10% Pd/C)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable hydrogenation vessel, add 3-nitroisobutylbenzene.

-

Add a suitable solvent such as ethanol or ethyl acetate.

-

Under an inert atmosphere (nitrogen or argon), carefully add the Pd/C catalyst. The catalyst is typically used at a loading of 1-10 mol% of palladium relative to the substrate.

-

Seal the reaction vessel and purge it several times with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 MPa).[2]

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C) until the reaction is complete. The reaction progress can be monitored by techniques such as TLC, GC, or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry completely in the air. Keep it wet with solvent during filtration and handling.

-

Rinse the filter cake with a small amount of the reaction solvent.

-

The filtrate, containing the this compound, can be concentrated under reduced pressure.

-

The crude product can be purified further by distillation under reduced pressure or by column chromatography.

Visualizations

Chemical Reaction Workflow:

Caption: Reaction workflow for the synthesis of this compound.

Experimental Workflow Diagram:

Caption: General experimental workflow for the reduction of 3-nitroisobutylbenzene.

References

Application Notes and Protocols: 3-Isobutylaniline as a Versatile Building Block in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Isobutylaniline is a substituted aniline that serves as a valuable structural scaffold and key intermediate in the synthesis of biologically active molecules.[1] While it has established applications in the agrochemical industry, notably as a precursor for the acaricide Pyflubumide, its utility in medicinal chemistry is an area of growing interest.[1][2] The isobutyl group provides a lipophilic moiety that can enhance binding to biological targets, while the aniline functional group offers a versatile handle for a wide array of chemical transformations. These properties make this compound an attractive starting point for generating libraries of novel compounds in drug discovery programs.

This document provides detailed application notes on the use of this compound in the development of antibacterial agents and outlines the fundamental synthetic protocols for its preparation and derivatization.

Application Note 1: Development of Novel Antibacterial Agents

The this compound scaffold has been successfully incorporated into salicylanilide-based peptidomimetics, leading to the discovery of compounds with potent antibacterial activity. In these structures, the this compound moiety is acylated to form a larger molecule that demonstrates efficacy against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Data Presentation: Biological Activity

A study of salicylanilide-based peptidomimetics revealed that derivatives incorporating an isobutyl group (such as compound 3f ) exhibit significant and broad-spectrum antibacterial activity.[3] The activity is bactericidal, and its mechanism is likely unrelated to the resistance mechanisms for methicillin and vancomycin.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Salicylanilide Derivatives

| Compound | R¹ Group | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) |

|---|---|---|---|

| 3e | 3-thiabutyl | 2 - 4 | 4 |

| 3f | isobutyl | 2 - 4 | 4 |

| 3g | cyclohexylmethyl | 2 - 4 | >64 |

| 3h | benzyl | 2 | >64 |

Data sourced from a study on salicylanilide-based peptidomimetics.[3] Compounds 3g and 3h showed high selective antistaphylococcal activity, while 3e and 3f demonstrated a more complex antibacterial profile.[3]

Experimental Workflow: From Scaffold to Bioactive Compound

The overall process involves synthesizing the advanced drug candidate from the this compound building block, followed by in vitro biological evaluation to determine its antimicrobial efficacy.

Caption: General workflow for synthesis and evaluation of antibacterial candidates.

Protocol 1: Synthesis of a this compound-Containing Peptidomimetic

This protocol is a representative method for the N-acylation of this compound to produce a bioactive derivative, based on similar reported syntheses.[3]

Objective: To synthesize a salicylanilide derivative incorporating the this compound scaffold.

Materials:

-

2-(Benzyloxy)-5-chlorobenzoic acid

-

(2S)-2-Amino-4-methylpentanoic acid (Leucine)

-

This compound

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA, N-methylmorpholine)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

Procedure:

-

Step 1: Synthesis of the Acylating Agent.

-

Dissolve 2-(benzyloxy)-5-chlorobenzoic acid (1 eq.) and (2S)-2-amino-4-methylpentanoic acid (1 eq.) in anhydrous DMF.

-

Add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

-

Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

-

Purify the resulting intermediate acid by column chromatography.

-

-

Step 2: Coupling with this compound.

-

Dissolve the intermediate acid from Step 1 (1 eq.) in anhydrous DCM.

-

Add a coupling agent (e.g., HOBt/EDC) and stir for 15 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

-

Step 3: Deprotection (if necessary).

-

If a benzyl protecting group is used on the salicylic acid moiety, it can be removed via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the final active compound.

-

-

Step 4: Purification and Characterization.

-

Purify the final compound using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Application Note 2: Synthetic Utility and Physicochemical Properties

The availability and synthesis of this compound are critical for its role as a building block. It is typically synthesized via the reduction of a nitroaromatic precursor, a common and scalable industrial method.[1]

Data Presentation: Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for designing synthetic routes and predicting the behavior of its derivatives.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N[4] |

| Molecular Weight | 149.24 g/mol [4] |

| Boiling Point | 245.7 ± 9.0 °C (Predicted)[4] |

| pKa | 4.60 ± 0.10 (Predicted)[4] |

| LogP | 3.048 (Predicted)[4] |

| Hydrogen Bond Donor Count | 1[4] |

| Hydrogen Bond Acceptor Count | 1[4] |

Data sourced from chemical databases.[4]

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from 3-nitroisobutylbenzene via catalytic hydrogenation. This is a widely used and high-yielding method.[1]

Materials:

-

3-Nitroisobutylbenzene

-

Palladium on activated charcoal (Pd/C, 5-10 mol%)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas (H₂) source

-

Filtration agent (e.g., Celite)

Procedure:

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve 3-nitroisobutylbenzene (1 eq.) in a suitable solvent like ethanol.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

-

Hydrogenation:

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-5 atm) or maintain a continuous flow using a balloon.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

-

Monitor the reaction's progress by TLC or by measuring hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

-

Purification:

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary. The reported yields for this method are often high, up to 93%.[1]

-

Synthetic Pathway Diagram

The synthesis of this compound from its nitro precursor is a straightforward and efficient reduction reaction.

Caption: Synthesis of this compound via catalytic hydrogenation.

Hypothesized Mechanism of Action: Antibacterial Activity

While the precise molecular target of the salicylanilide derivatives was not specified in the cited literature, antibacterial agents often disrupt critical cellular processes.[3] The diagram below illustrates a generalized mechanism where a drug candidate, derived from this compound, inhibits a key bacterial enzyme, leading to cell death.

Caption: Generalized pathway for an antibacterial drug candidate.

References

experimental procedure for Wolff-Kishner reduction of m-aminophenyl isobutyl ketone

Abstract

This application note provides a detailed experimental protocol for the Wolff-Kishner reduction of m-aminophenyl isobutyl ketone to yield m-(4-methylpentyl)aniline. The procedure is based on the Huang-Minlon modification, which offers a more convenient and often higher-yielding one-pot reaction compared to the classical Wolff-Kishner reduction. This protocol is intended for researchers, scientists, and drug development professionals working in organic synthesis and medicinal chemistry. Safety precautions for handling hazardous reagents are also outlined.

Introduction

The Wolff-Kishner reduction is a powerful chemical reaction used in organic chemistry to convert a carbonyl group of a ketone or aldehyde into a methylene group (-CH2-). This deoxygenation reaction is particularly useful when other reducible functional groups that are sensitive to acidic conditions are present in the molecule, making the Clemmensen reduction unsuitable. The reaction proceeds through the formation of a hydrazone intermediate, which upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to form the corresponding alkane.

The Huang-Minlon modification of the Wolff-Kishner reduction is a widely adopted procedure that simplifies the experimental setup. In this one-pot method, the carbonyl compound, hydrazine hydrate, and a strong base like potassium hydroxide are heated in a high-boiling solvent, typically diethylene glycol.

This application note details the experimental procedure for the Wolff-Kishner reduction of m-aminophenyl isobutyl ketone. A preliminary step for the synthesis of the starting material via Friedel-Crafts acylation of acetanilide followed by deprotection is also provided, as direct acylation of aniline can be problematic.

Experimental Protocols

Synthesis of m-Aminophenyl Isobutyl Ketone

Part A: Friedel-Crafts Acylation of Acetanilide

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagent Addition: To the flask, add acetanilide (10.0 g, 74.0 mmol) and anhydrous aluminum chloride (24.7 g, 185 mmol) in nitrobenzene (50 mL).

-

Acylation: From the dropping funnel, add isovaleryl chloride (10.0 g, 82.9 mmol) dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to 70°C for 4 hours.

-

Workup: Cool the mixture to room temperature and pour it onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product, m-acetamidophenyl isobutyl ketone, can be purified by column chromatography on silica gel.

Part B: Deprotection of m-Acetamidophenyl Isobutyl Ketone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude m-acetamidophenyl isobutyl ketone from the previous step in a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).

-

Hydrolysis: Heat the reaction mixture at reflux for 4 hours.

-

Neutralization: Cool the solution and neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude m-aminophenyl isobutyl ketone can be purified by column chromatography.

Wolff-Kishner Reduction of m-Aminophenyl Isobutyl Ketone (Huang-Minlon Modification)

-

Reaction Setup: In a fume hood, place a 250 mL three-necked round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Reagent Addition: To the flask, add m-aminophenyl isobutyl ketone (5.0 g, 26.1 mmol), diethylene glycol (100 mL), hydrazine hydrate (85% aqueous solution, 5.0 mL, approximately 85 mmol), and potassium hydroxide pellets (5.0 g, 89.1 mmol).

-

Hydrazone Formation: Heat the reaction mixture to 130-140°C for 2 hours. During this time, water will be collected in the Dean-Stark trap.

-

Reduction: After 2 hours, carefully drain the collected water from the Dean-Stark trap. Increase the temperature of the reaction mixture to 190-200°C to distill off the excess hydrazine hydrate and to initiate the decomposition of the hydrazone. Maintain this temperature for 4-5 hours, or until the evolution of nitrogen gas ceases.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude m-(4-methylpentyl)aniline can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

| Parameter | Value |

| Starting Material | m-Aminophenyl isobutyl ketone |

| Molecular Weight | 191.27 g/mol |

| Amount | 5.0 g (26.1 mmol) |

| Reagents | |

| Hydrazine Hydrate (85%) | 5.0 mL (~85 mmol) |

| Potassium Hydroxide | 5.0 g (89.1 mmol) |

| Diethylene Glycol | 100 mL |

| Reaction Conditions | |

| Hydrazone Formation Temp. | 130-140°C |

| Hydrazone Formation Time | 2 hours |

| Reduction Temperature | 190-200°C |

| Reduction Time | 4-5 hours |

| Product | m-(4-methylpentyl)aniline |

| Molecular Weight | 177.29 g/mol |

| Theoretical Yield | 4.63 g |

| Expected Yield Range | 70-90% |

Mandatory Visualization

Caption: Experimental workflow for the synthesis and Wolff-Kishner reduction.

Safety Precautions

-

General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2] Avoid inhalation of vapors and contact with skin and eyes. Handle with extreme care and use a dedicated syringe or cannula for transfer.

-

Potassium Hydroxide: Potassium hydroxide is a strong base and is corrosive. It can cause severe burns to the skin and eyes. Handle pellets with forceps and avoid creating dust.

-

Diethylene Glycol: Diethylene glycol is harmful if swallowed. Avoid ingestion and prolonged skin contact.

-

Reaction Conditions: The reaction is performed at high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped. The evolution of nitrogen gas during the reduction step can be vigorous; ensure the system is not sealed.

Discussion

The Huang-Minlon modification of the Wolff-Kishner reduction provides an efficient method for the deoxygenation of m-aminophenyl isobutyl ketone. The presence of the amino group on the aromatic ring does not appear to interfere with the reaction under these conditions, as it is generally stable in strongly basic media. The one-pot nature of this procedure makes it a practical choice for laboratory-scale synthesis. The preliminary synthesis of the starting material via acylation of the protected aniline (acetanilide) is a common strategy to overcome the challenges associated with the direct Friedel-Crafts acylation of anilines. The yield of the reduction is expected to be in the range of 70-90%, which is typical for this type of transformation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and subsequent Wolff-Kishner reduction of m-aminophenyl isobutyl ketone. The provided data and workflow diagram offer a clear guide for researchers in the field. Adherence to the outlined safety precautions is essential for the safe execution of this procedure.

References

Application of 3-Isobutylaniline in the Synthesis of Acaricides: A Detailed Look at Pyflubumide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-isobutylaniline as a key starting material in the synthesis of modern acaricides, with a specific focus on the novel carboxanilide acaricide, Pyflubumide. Detailed synthetic protocols, quantitative data on efficacy, and diagrammatic representations of the synthetic pathway are presented to facilitate research and development in this area.

Introduction

This compound, a substituted aniline derivative, has emerged as a crucial building block in the agrochemical industry, particularly in the development of potent acaricides for controlling mite and tick infestations. Its primary significance lies in its role as a key intermediate for the synthesis of Pyflubumide, a novel acaricide developed by Nihon Nohyaku Co., Ltd.[1] Pyflubumide exhibits excellent activity against a wide range of spider mites (Acari: Tetranychidae), including strains that have developed resistance to existing acaricides.[2][3]

Synthesis of Pyflubumide from this compound

The synthesis of Pyflubumide from this compound involves a multi-step process, beginning with the introduction of a unique methoxyhexafluoroisopropyl group onto the aniline ring, followed by the formation of a pyrazole carboxanilide, and concluding with N-acylation.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway of Pyflubumide from this compound.

Experimental Protocols

The following protocols are based on literature descriptions for the synthesis of Pyflubumide and its intermediates.

Step 1: Synthesis of 4-(Heptafluoroisopropyl)-3-isobutylaniline (Intermediate A)

-

Reaction: A radical reaction is performed by treating this compound with heptafluoroisopropyl iodide.[1]

-

Methodology: While specific public domain protocols are scarce, this reaction typically involves a radical initiator in a suitable solvent. The reaction mixture is stirred at a controlled temperature until completion. Purification is likely achieved through column chromatography.

Step 2: Synthesis of 4-(1-Methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-3-isobutylaniline (Intermediate B)

-

Reaction: The fluoride at the 2-position of the heptafluoroisopropyl group in Intermediate A is displaced through a nucleophilic substitution reaction with sodium methoxide in methanol.[1]

-

Methodology: Intermediate A is dissolved in methanol, and a solution of sodium methoxide is added. The reaction is typically stirred at room temperature or with gentle heating. Upon completion, the solvent is removed, and the product is extracted and purified.

Step 3: Synthesis of 3'-Isobutyl-1,3,5-trimethyl-N-(4-(1-methoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)phenyl)pyrazole-4-carboxamide (Intermediate C)

-

Reaction: Intermediate B is coupled with 1,3,5-trimethylpyrazole-4-carbonyl chloride.[1]

-

Methodology: 1,3,5-trimethylpyrazole-4-carboxylic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride.[1] The resulting acid chloride is then reacted with Intermediate B in the presence of a base in an inert solvent to form the amide bond. The product is isolated and purified.

Step 4: Synthesis of Pyflubumide

-

Reaction: The final step involves the N-acylation of Intermediate C with isobutyryl chloride.[3]

-

Detailed Protocol:

-

To a stirred solution of anilide 9 (Intermediate C) (33.5 g, 72 mmol) in THF (350 mL), add 60% sodium hydride (NaH, 3.6 g, 90 mmol) portion-wise at room temperature.

-

Stir the mixture for 15 minutes at room temperature.

-

Add isobutyryl chloride (9.8 g, 92 mmol) to the mixture.

-

Stir for 3 hours at room temperature.

-